(7-chloro-1H-indol-4-yl)methanol
Overview
Description
(7-chloro-1H-indol-4-yl)methanol: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound features a chloro substituent at the 7th position and a hydroxymethyl group at the 4th position of the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, indicating that they may affect the biochemical pathways involved in viral replication .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have a significant impact at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 7-chloroindole with formaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for (7-chloro-1H-indol-4-yl)methanol may involve large-scale chlorination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7-chloro-1H-indol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloro group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-chloro-1H-indole-4-carboxylic acid.
Reduction: Formation of 7-chloro-1H-indol-4-ylmethane.
Substitution: Formation of 7-amino-1H-indol-4-ylmethanol or 7-thio-1H-indol-4-ylmethanol.
Scientific Research Applications
Chemistry: (7-chloro-1H-indol-4-yl)methanol is used as an intermediate in the synthesis of various indole derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It is used to investigate the mechanisms of action of indole-based drugs and their effects on cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its derivatives are explored for their ability to inhibit specific biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Comparison with Similar Compounds
7-chloro-4-methyl-1H-indole: This compound has a methyl group instead of a hydroxymethyl group at the 4th position.
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid: This compound features two indole moieties and additional carboxylic acid groups.
Uniqueness: (7-chloro-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
(7-chloro-1H-indol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPCZJVZJDUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CO)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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